![molecular formula C12H15F3N2O3S B324991 N-[4-(diethylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B324991.png)
N-[4-(diethylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(diethylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C12H15F3N2O3S and a molecular weight of 324.32 g/mol This compound is known for its unique structural features, which include a trifluoroacetamide group and a diethylamino sulfonyl phenyl group
Vorbereitungsmethoden
The synthesis of N-[4-(diethylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: This involves the reaction of 4-aminobenzenesulfonyl chloride with diethylamine under controlled conditions to form the diethylamino sulfonyl phenyl intermediate.
Introduction of the trifluoroacetamide group: The intermediate is then reacted with trifluoroacetic anhydride in the presence of a base such as pyridine to introduce the trifluoroacetamide group, resulting in the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-[4-(diethylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroacetamide group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[4-(diethylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a building block for pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[4-(diethylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Vergleich Mit ähnlichen Verbindungen
N-[4-(diethylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide can be compared with other similar compounds, such as:
N-{4-[(dimethylamino)sulfonyl]phenyl}-2,2,2-trifluoroacetamide: This compound has a similar structure but with dimethylamino instead of diethylamino groups, leading to different chemical properties and reactivity.
N-{4-[(diethylamino)sulfonyl]phenyl}-2,2,2-difluoroacetamide: This compound has two fluorine atoms instead of three, which affects its stability and reactivity.
N-{4-[(diethylamino)sulfonyl]phenyl}-2,2,2-trichloroacetamide: This compound has chlorine atoms instead of fluorine, resulting in different chemical behavior and applications.
Eigenschaften
Molekularformel |
C12H15F3N2O3S |
|---|---|
Molekulargewicht |
324.32 g/mol |
IUPAC-Name |
N-[4-(diethylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C12H15F3N2O3S/c1-3-17(4-2)21(19,20)10-7-5-9(6-8-10)16-11(18)12(13,14)15/h5-8H,3-4H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
UTRLGWRULBAZCC-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2E)-3-(1-naphthyl)-2-propenoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B324908.png)
![1-[(2E)-3-(1-naphthyl)-2-propenoyl]indoline](/img/structure/B324909.png)
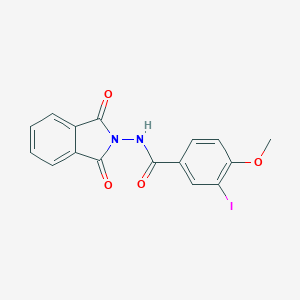
![METHYL 2-{[3-CYANO-6-PHENYL-4-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE](/img/structure/B324916.png)
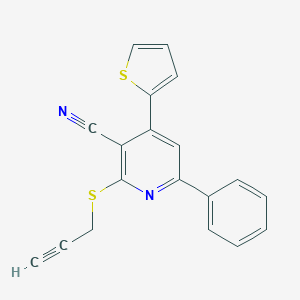
![N-{4-[(diethylamino)sulfonyl]phenyl}-3-iodo-4-methoxybenzamide](/img/structure/B324921.png)
![3-iodo-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B324923.png)
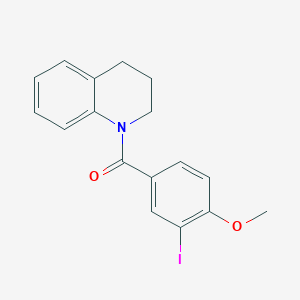
![Methyl 4-[(3-iodo-4-methoxybenzoyl)amino]benzoate](/img/structure/B324927.png)
![3-iodo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B324928.png)
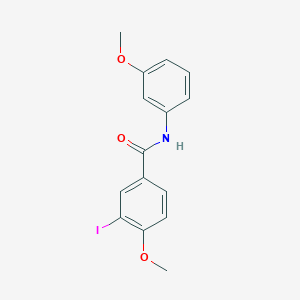
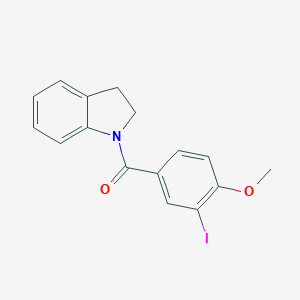
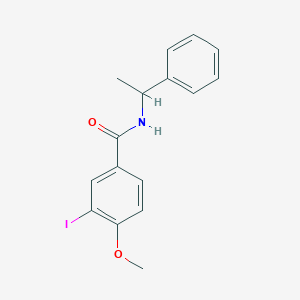
![2-[(3-Iodo-4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B324932.png)
